molecular formula C22H25NO7S B13729731 N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide CAS No. 2826-75-7

N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Cat. No.: B13729731
CAS No.: 2826-75-7
M. Wt: 447.5 g/mol
InChI Key: ONNFMPUFCCPFAO-INIZCTEOSA-N
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Description

N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is structurally related to colchicine, a well-known natural product with various biological activities .

Preparation Methods

The synthesis of N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves multiple steps, including the formation of the benzo[a]heptalen core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzo[a]heptalen core through cyclization reactions. . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The trimethoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves its interaction with cellular targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to disruption of cell division and potential cell death. This mechanism is similar to that of colchicine, which is known to inhibit microtubule assembly .

Comparison with Similar Compounds

Properties

CAS No.

2826-75-7

Molecular Formula

C22H25NO7S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C22H25NO7S/c1-12(24)23-16-8-6-13-10-18(28-2)21(29-3)22(30-4)20(13)14-7-9-19(31(5,26)27)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1

InChI Key

ONNFMPUFCCPFAO-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)(=O)C)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)(=O)C)OC)OC)OC

Origin of Product

United States

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